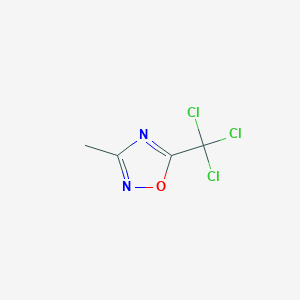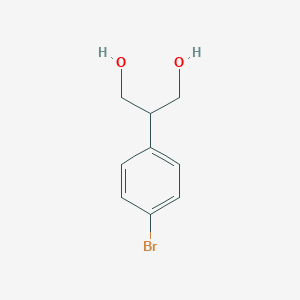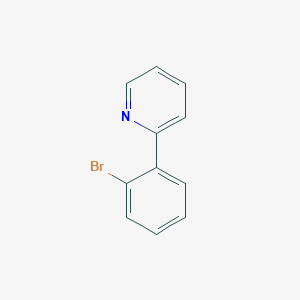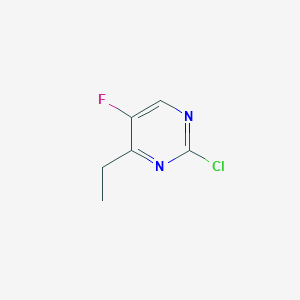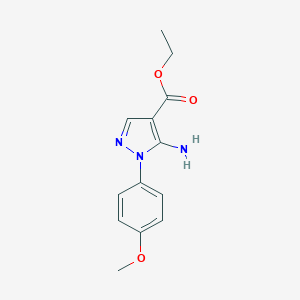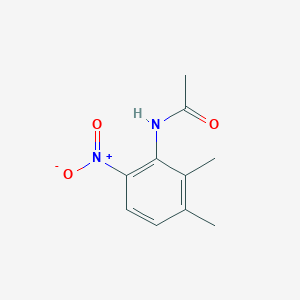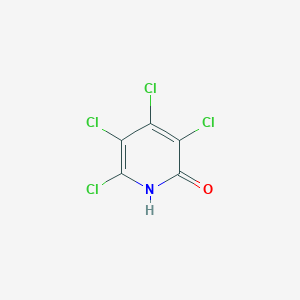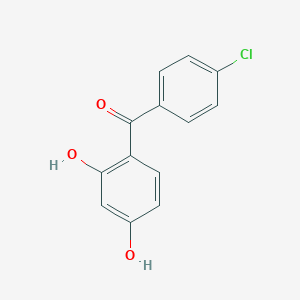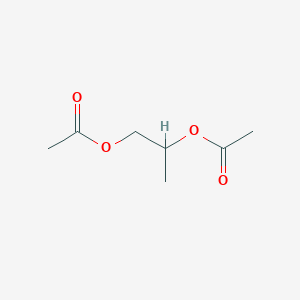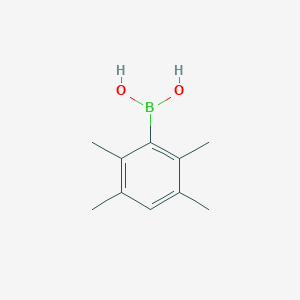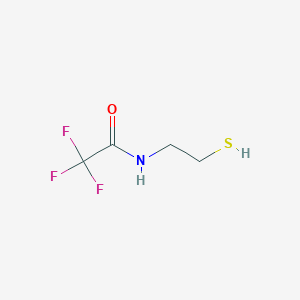
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO4 . It is used as a building block in the synthesis of several novel organic compounds .
Synthesis Analysis
This compound serves as a useful intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . It can also undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Molecular Structure Analysis
The molecular weight of this compound is 269.34 g/mol . The IUPAC name for this compound is tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis
As a building block, this compound is used in various chemical reactions to synthesize other compounds. For example, it can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point range of 83.0 to 87.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- Summary of the application : Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is used as a building block or intermediate in the synthesis of several novel organic compounds .
- Methods of application or experimental procedures : This compound can be used in various organic reactions to synthesize new compounds. The exact procedures would depend on the specific reaction being carried out .
- Results or outcomes : The use of this compound in organic synthesis can lead to the creation of a wide range of novel organic compounds, such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
-
Synthesis of Small-Ring Spirocycles
- Summary of the application : Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate can be used as a precursor to the synthesis of thia and oxa-azaspiro[3.4]octanes .
- Methods of application or experimental procedures : The product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
- Results or outcomes : The use of this compound in [3+2] cycloadditions can lead to the creation of a series of small-ring spirocycles .
-
Pharmaceutical Research
- Summary of the application : This compound can be used as a precursor in the synthesis of various pharmaceuticals .
- Methods of application or experimental procedures : The compound can be used in various reactions to synthesize new pharmaceutical compounds. The exact procedures would depend on the specific reaction being carried out .
- Results or outcomes : The use of this compound in pharmaceutical research can lead to the creation of a wide range of novel pharmaceutical compounds .
-
Material Science
- Summary of the application : This compound can be used in the synthesis of materials with unique properties .
- Methods of application or experimental procedures : The compound can be used in various reactions to synthesize new materials. The exact procedures would depend on the specific reaction being carried out .
- Results or outcomes : The use of this compound in material science can lead to the creation of a wide range of novel materials .
-
Heterocyclic Building Blocks
- Summary of the application : This compound can be used as a heterocyclic building block in the synthesis of various organic compounds .
- Methods of application or experimental procedures : The compound can be used in various reactions to synthesize new heterocyclic compounds. The exact procedures would depend on the specific reaction being carried out .
- Results or outcomes : The use of this compound in the synthesis of heterocyclic compounds can lead to the creation of a wide range of novel organic compounds .
-
Synthesis of Azaspiro[3.4]octanes
- Summary of the application : This compound can be used as a precursor to the synthesis of thia and oxa-azaspiro[3.4]octanes .
- Methods of application or experimental procedures : The product can readily undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
- Results or outcomes : The use of this compound in [3+2] cycloadditions can lead to the creation of a series of small-ring spirocycles .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)10-11-6-8-15(9-7-11)13(17)19-14(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJORMFNJZLXLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438300 | |
| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |
CAS RN |
135716-08-4 | |
| Record name | tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


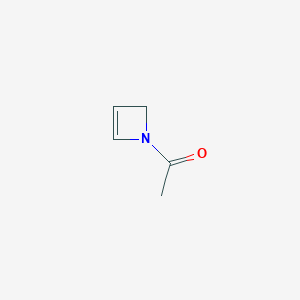
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)
